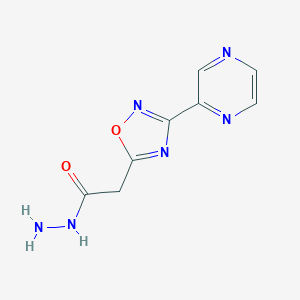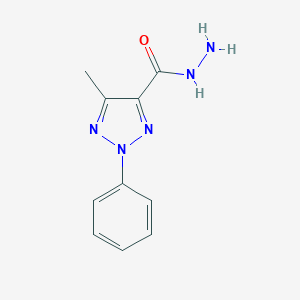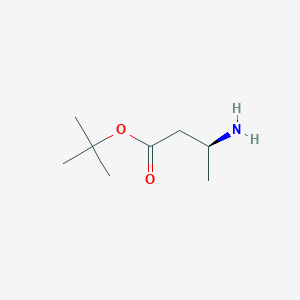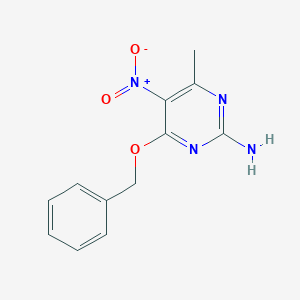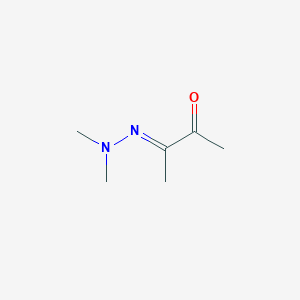
(3E)-3-(Dimethylhydrazinylidene)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(Dimethylhydrazinylidene)butan-2-one is a chemical compound with a molecular formula of C6H12N2O. It is also known as dimethylnitrosamine (DMN) and is widely used in scientific research. DMN is a potent carcinogen and has been extensively studied for its role in liver cancer induction.
Mecanismo De Acción
DMN induces liver cancer by causing DNA damage and mutations in liver cells. The compound is metabolized in the liver to form reactive intermediates that bind to DNA and other cellular macromolecules, leading to cell death and cancer development. DMN also induces oxidative stress and inflammation in the liver, which further contribute to liver cancer development.
Efectos Bioquímicos Y Fisiológicos
DMN exposure leads to liver damage, inflammation, and fibrosis in animals. The compound also induces oxidative stress and alters the expression of genes involved in liver metabolism and cancer development. DMN exposure has been shown to increase the risk of liver cancer in animals, and it is considered a potent carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMN is a useful tool for studying liver cancer mechanisms and developing potential treatments for liver cancer. The compound induces liver cancer in animals, which closely mimics the human disease. However, DMN has limitations in terms of its specificity and reproducibility. The compound can induce liver cancer in a dose-dependent manner, but the exact dose-response relationship is not well established. DMN also induces liver damage and inflammation, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on DMN should focus on improving the specificity and reproducibility of the compound in animal models. New animal models and experimental approaches should be developed to better understand the mechanisms of DMN-induced liver cancer and to identify potential therapeutic targets. The development of new treatments for liver cancer should also be a priority, given the high incidence and mortality of this disease.
Métodos De Síntesis
DMN is synthesized by reacting dimethylamine (DMA) with sodium nitrite (NaNO2) in the presence of a strong acid such as hydrochloric acid (HCl). The reaction produces DMN, which is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
DMN is widely used in scientific research to induce liver cancer in animals. It is also used in the study of liver cancer mechanisms and the development of potential treatments for liver cancer. DMN has been used in various animal models, including rats, mice, and hamsters, to study the carcinogenic effects of this compound.
Propiedades
Número CAS |
181512-85-6 |
|---|---|
Nombre del producto |
(3E)-3-(Dimethylhydrazinylidene)butan-2-one |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3E)-3-(dimethylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5(6(2)9)7-8(3)4/h1-4H3/b7-5+ |
Clave InChI |
QBYQXWQLIUTWNW-FNORWQNLSA-N |
SMILES isomérico |
C/C(=N\N(C)C)/C(=O)C |
SMILES |
CC(=NN(C)C)C(=O)C |
SMILES canónico |
CC(=NN(C)C)C(=O)C |
Sinónimos |
2,3-Butanedione, mono(dimethylhydrazone), (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)
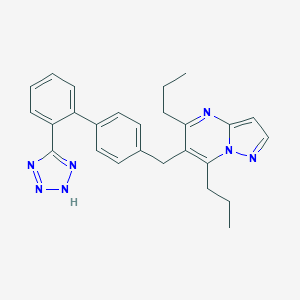
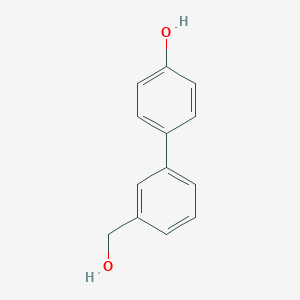
![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
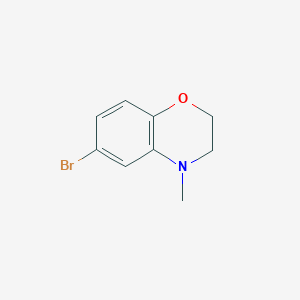
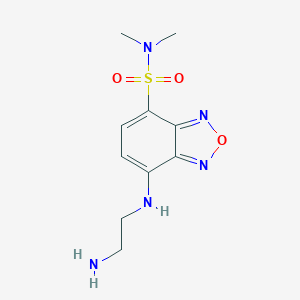
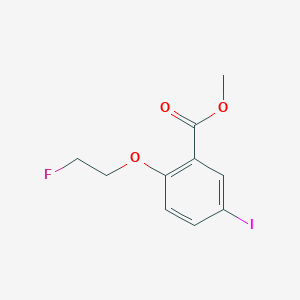
![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)

